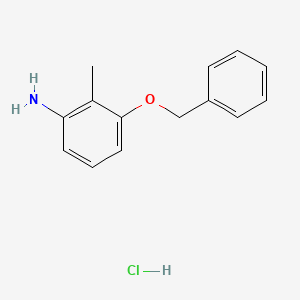

3-(Benzyloxy)-o-toluidine hydrochloride

Description

3-(Benzyloxy)-o-toluidine hydrochloride is an aromatic amine derivative characterized by an o-toluidine backbone (2-methylaniline) substituted with a benzyloxy group (-OCH₂C₆H₅) at the 3-position, forming a hydrochloride salt. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies. Its hydrochloride form enhances water solubility, facilitating purification and formulation processes. Structurally, the benzyloxy group introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name |

2-methyl-3-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12;/h2-9H,10,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLAIAJBMKSLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-o-toluidine hydrochloride typically involves the reaction of o-toluidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of o-toluidine attacks the benzyl chloride, resulting in the formation of the benzyloxy group. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product typically involves recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-o-toluidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxylated products.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

3-(Benzyloxy)-o-toluidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-o-toluidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 3-(Benzyloxy)-o-toluidine hydrochloride and analogous compounds:

Key Observations:

- Substituent Effects : The benzyloxy group in 3-(Benzyloxy)-o-toluidine HCl increases molecular weight by ~106 g/mol compared to o-toluidine HCl, enhancing lipophilicity. This contrasts with [3-(benzyloxy)phenyl]methanamine HCl, which replaces the toluidine methyl group with a -CH₂NH₂ moiety, altering electronic properties .

- Ring Systems : 3-(Benzyloxy)azetidine HCl features a four-membered azetidine ring, conferring conformational rigidity absent in aromatic analogs. This impacts bioavailability and metabolic stability .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility. For example, o-toluidine HCl dissolves readily in aqueous media, while the benzyloxy-substituted analogs may require co-solvents due to increased hydrophobicity.

- Stability: Benzyloxy groups are sensitive to hydrogenolysis, necessitating inert storage conditions (e.g., argon atmosphere) for compounds like 3-(Benzyloxy)azetidine HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.